molecular formula C24H23N5O4S B4924275 N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B4924275
M. Wt: 477.5 g/mol
InChI Key: IUAXJYGSROFWDZ-RCCKNPSSSA-N
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Description

N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with aniline derivatives under controlled conditions to form the intermediate products. These intermediates are then subjected to further reactions involving sulfonylation and amidation to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The phenyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The sulfonyl and amide groups play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A chalcone derivative with similar structural features.

    N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: Another compound with comparable functional groups and reactivity.

Uniqueness

N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide stands out due to its unique combination of sulfonyl and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-16-7-9-18(10-8-16)22(30)28-21(15-17-5-3-2-4-6-17)23(31)27-19-11-13-20(14-12-19)34(32,33)29-24(25)26/h2-15H,1H3,(H,27,31)(H,28,30)(H4,25,26,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAXJYGSROFWDZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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